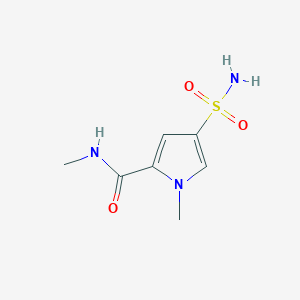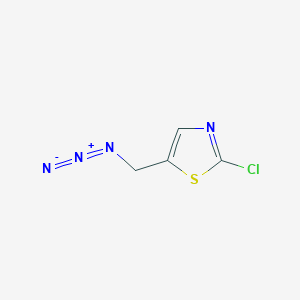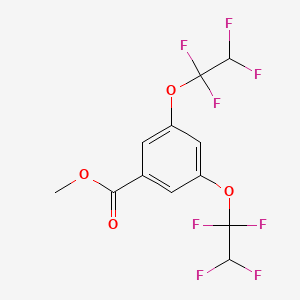
N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide: is a chemical compound with the molecular formula C7H11N3O3S It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride.
N-Acylpyrrole Synthesis: This involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.
Industrial Production Methods: Industrial production methods for N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated pyrroles.
Applications De Recherche Scientifique
Chemistry: N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide is used as a building block in the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry .
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It has been studied for its antiproliferative activities against cancer cell lines .
Medicine: Due to its enzyme inhibitory properties, this compound is being explored for its potential use in treating diseases such as cancer and bacterial infections .
Industry: In the materials science field, this compound is investigated for its potential use in the development of new materials with specific electronic properties .
Mécanisme D'action
The mechanism of action of N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- N,1-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide
- N,4-dimethyl-3-(2-thienyl)-1H-pyrazole-1-carboxamide
- N-(4-bromophenyl)-1-methyl-1H-pyrazole-4-carboxamide
Comparison: N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide is unique due to its sulfamoyl group, which imparts specific chemical and biological properties. Compared to other similar compounds, it has shown distinct enzyme inhibitory activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H11N3O3S |
|---|---|
Poids moléculaire |
217.25 g/mol |
Nom IUPAC |
N,1-dimethyl-4-sulfamoylpyrrole-2-carboxamide |
InChI |
InChI=1S/C7H11N3O3S/c1-9-7(11)6-3-5(4-10(6)2)14(8,12)13/h3-4H,1-2H3,(H,9,11)(H2,8,12,13) |
Clé InChI |
SZPMSRXXEAZUCE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=CN1C)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13597570.png)












